molecular formula C51H96O3 B13910836 2,5-Bis(docosyloxy)benzenemethanol

2,5-Bis(docosyloxy)benzenemethanol

Cat. No.: B13910836
M. Wt: 757.3 g/mol
InChI Key: VIEBQSIMOWPMOV-UHFFFAOYSA-N
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Description

2,5-Bis(docosyloxy)benzenemethanol is a chemical compound with the molecular formula C51H96O3 It is a derivative of benzenemethanol, where two docosyloxy groups are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(docosyloxy)benzenemethanol typically involves the reaction of benzenemethanol with docosanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(docosyloxy)benzenemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols .

Scientific Research Applications

2,5-Bis(docosyloxy)benzenemethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Bis(docosyloxy)benzenemethanol involves its interaction with specific molecular targets and pathways. The docosyloxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including cell signaling, enzyme activity, and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(docosyloxy)benzenemethanol
  • 2,4-Didocosyloxybenzyl alcohol
  • 2,5-Bis(alkoxymethyl)furans

Uniqueness

2,5-Bis(docosyloxy)benzenemethanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activities .

Properties

Molecular Formula

C51H96O3

Molecular Weight

757.3 g/mol

IUPAC Name

[2,5-di(docosoxy)phenyl]methanol

InChI

InChI=1S/C51H96O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-53-50-43-44-51(49(47-50)48-52)54-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44,47,52H,3-42,45-46,48H2,1-2H3

InChI Key

VIEBQSIMOWPMOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCCCCCCCCCCCCCCCC)CO

Origin of Product

United States

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